Structural Identity: Impurity 14 vs. Epoxy Amine Impurity (Diastereomer Series)
Carfilzomib Impurity 14 is structurally distinguished from the epoxy amine impurity series by the absence of the epoxide warhead and the presence of a morpholinoacetamido-phenylbutanoyl-leucine scaffold. While epoxy amine impurities retain the epoxide ring (critical for proteasome binding), Impurity 14 is a hydrolysis product lacking this pharmacophore [1]. This structural difference mandates distinct chromatographic retention behavior: in validated RP-HPLC methods separating thirty diastereomers and six process impurities, Impurity 14 elutes as a discrete peak distinguishable from epoxy amine diastereomers (RR, SS, RS isomers) [2].
| Evidence Dimension | Structural feature: presence/absence of epoxide warhead |
|---|---|
| Target Compound Data | No epoxide ring; peptide hydrolysis product (C22H33N3O5, MW 419.5) |
| Comparator Or Baseline | Epoxy amine impurities retain epoxide ring (e.g., epoxy RR isomer, epoxy SS isomer, epoxy RS isomer) |
| Quantified Difference | Qualitative structural difference (epoxide present vs. absent); distinct HPLC retention time (exact value method-dependent) |
| Conditions | RP-HPLC method for separation of carfilzomib diastereomers and process impurities (DoE Approach, 2019) |
Why This Matters
Procurement of the correct impurity reference standard is essential for accurate peak identification in stability-indicating HPLC methods; misidentification of Impurity 14 as an epoxy amine impurity would compromise method specificity and potentially lead to ANDA rejection.
- [1] Sestak V, et al. A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. J Pharm Biomed Anal. 2016;124:365-373. View Source
- [2] Devikala S, et al. DoE Approach: A validated Stability Indicating RP-HPLC Method Development for the Separation of Diasteromeric Analogs and Process Impurities of Carfilzomib. Materials Today: Proceedings. 2019. View Source
